REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[C:14]2=[N:15][CH:16]=[CH:17][N:13]2[CH2:12][C:11]2[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=2[NH:9]1.O.[OH-].[Na+]>O1CCCC1>[N:15]1[CH:16]=[CH:17][N:13]2[CH2:12][C:11]3[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=3[NH:9][CH2:8][C:14]=12 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC2=C(CN3C1=NC=C3)C=CC=C2
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1CNC1=C(C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |